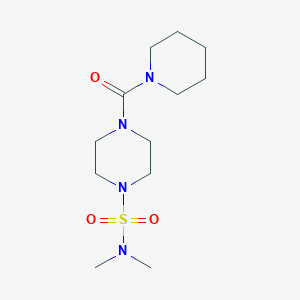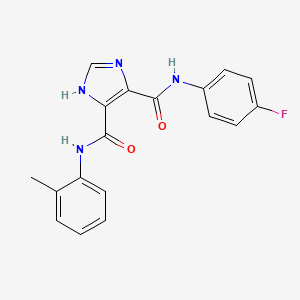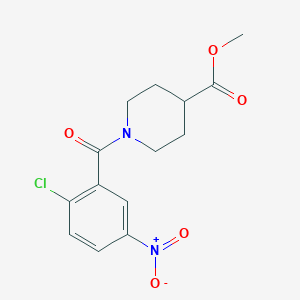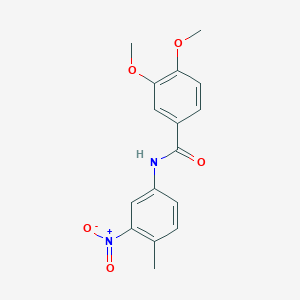![molecular formula C19H14ClNO2 B5879329 N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
N-[4-(4-chlorophenoxy)phenyl]benzamide
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, its potential as a performance-enhancing drug has gained significant attention in recent years.
Applications De Recherche Scientifique
Anti-Tubercular Activity
N-[4-(4-chlorophenoxy)phenyl]benzamide derivatives have demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values of less than 1 µg/mL. These compounds were also tested for cytotoxicity against human cancer cell lines and found to be non-cytotoxic, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Anticancer Properties
Several benzamide derivatives, including those related to N-[4-(4-chlorophenoxy)phenyl]benzamide, have been synthesized and evaluated for their anticancer activity. For instance, certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, with some compounds exhibiting higher activity than standard drugs like etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
N-[4-(4-chlorophenoxy)phenyl]benzamide derivatives have also been explored for their antimicrobial and antifungal properties. For instance, compounds synthesized from 2-phenyl-3,1-(4H)-benzoxazin-4-one and substituted anilines exhibited inhibition of bacterial and fungal growth (Ighilahriz-Boubchir et al., 2017).
Mosquito Larvicidal Activity
Some substituted benzamides, related to N-[4-(4-chlorophenoxy)phenyl]benzamide, have shown promising activity against mosquito larvae, suggesting potential for controlling mosquito-borne diseases. Compounds like SIR-8514 and SIR-6874 have been effective in laboratory and field tests against various mosquito species, while being relatively safe for non-target aquatic organisms (Schaefer et al., 1978).
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-10-17(11-7-15)23-18-12-8-16(9-13-18)21-19(22)14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFUEMCAHODAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)


![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)


![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)